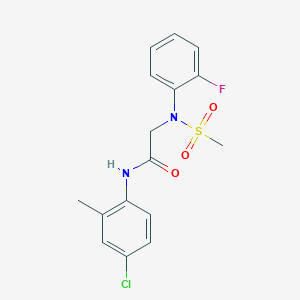
9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as BADA hydrochloride, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death in cancer cells. 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has also been shown to bind to nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. In cancer cells, 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has been shown to induce cell cycle arrest and apoptosis, leading to cell death. 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its antitumor activity. In addition, 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride is its potential as a selective and potent antitumor agent. However, there are also limitations to its use in lab experiments. 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride is a relatively new compound, and its mechanism of action is not fully understood. In addition, the synthesis of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride can be challenging, and the compound is not readily available commercially.
Direcciones Futuras
There are a number of future directions for research on 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride. One area of interest is the development of more efficient synthesis methods for 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride, which would enable larger-scale production of the compound. Another area of interest is the optimization of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride as an antitumor agent, including studies on its efficacy in combination with other chemotherapy agents. In addition, there is potential for the use of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride in other areas, such as materials science and biochemistry, which could lead to the development of novel materials and tools for studying biological processes.
Métodos De Síntesis
The synthesis of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride involves the reaction of 3,4-dihydro-1(2H)-acridinone with benzylamine in the presence of a catalyst and hydrochloric acid. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride. This synthesis method has been optimized to produce high yields of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride with high purity.
Aplicaciones Científicas De Investigación
9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has been used as a fluorescent probe to study the interaction between proteins and nucleic acids. In materials science, 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
Propiedades
IUPAC Name |
9-(benzylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O.ClH/c1-22(2)12-18-20(19(25)13-22)21(16-10-6-7-11-17(16)24-18)23-14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUUFVIPHAWRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Benzylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)